2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is a complex organic compound that has gained significant interest in the fields of medicinal and organic chemistry. This compound's unique structure allows for various applications, particularly in the development of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide typically involves a multi-step process:
Formation of Pyrazole Ring: : Starting from appropriate hydrazines and diketones, a cyclization reaction under acidic or basic conditions can form the pyrazole ring.
Dimethylamino and Methoxy Substitutions: : The dimethylamino and methoxy groups are introduced through alkylation or similar reactions, using appropriate alkyl halides in the presence of a base.
Acetamide Formation: : The final step often involves coupling of the substituted pyrazole with m-tolyl acetamide using standard amide bond formation techniques, like utilizing carbodiimides or other coupling reagents.
Industrial Production Methods
In an industrial setting, the production methods would focus on optimizing the yield and purity, employing large-scale reactors and continuous production processes. Key techniques include:
Automated Catalytic Reactions: : Utilizing catalysts to increase the reaction rate and efficiency.
High-Pressure Conditions: : Applying pressure to drive reactions to completion.
Solvent Optimization: : Using solvents that maximize solubility and reactivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative transformations, especially at the dimethylamino group, forming N-oxides. Reduction reactions may affect the methoxy group or the aromatic rings.
Substitution: : Aromatic substitutions, such as nitration or halogenation, can occur on the phenyl rings.
Coupling Reactions: : Reactions like Suzuki or Heck couplings can introduce further functional groups to the aromatic system.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nitrating mixtures (nitric acid and sulfuric acid).
Major Products Formed
Oxidation Products: : N-oxides, quinones.
Reduction Products: : Alcohols from methoxy groups.
Substitution Products: : Halogenated and nitrated derivatives.
Scientific Research Applications
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems.
Medicine: : Investigated for potential therapeutic effects, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide involves interaction with specific molecular targets:
Molecular Targets: : The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Potential involvement in pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Unique Features
Combination of Functional Groups: : The presence of dimethylamino, methoxy, and acetamide groups on a pyrazole ring sets it apart from many other compounds.
Structural Complexity: : The specific arrangement of substituents contributes to its unique chemical and physical properties.
Similar Compounds
2-(3-(dimethylamino)-4-(phenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
2-(3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-7-17(12-15)22-20(26)14-25-13-19(21(23-25)24(2)3)16-8-10-18(27-4)11-9-16/h5-13H,14H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSLRCSSWRVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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